ethyl 2-(2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate
Description
Ethyl 2-(2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4 and an ethyl ester at position 3. The thiazole moiety is further functionalized via an acetamido-thioether linkage to a pyridazine ring, which is substituted at position 6 with a phenyl group bearing an imidazole substituent.
Properties
IUPAC Name |
ethyl 2-[[2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3S2/c1-3-31-21(30)20-14(2)24-22(33-20)25-18(29)12-32-19-9-8-17(26-27-19)15-4-6-16(7-5-15)28-11-10-23-13-28/h4-11,13H,3,12H2,1-2H3,(H,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROPHNATFRSAII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-(2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the imidazole and pyridazine intermediates, followed by their coupling with thiazole derivatives. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The imidazole and thiazole rings can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and pyridazine rings, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
Ethyl 2-(2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence
Mechanism of Action
The mechanism of action of ethyl 2-(2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activities, while the pyridazine and thiazole rings can interact with various biological receptors. These interactions can modulate signaling pathways and cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Thiazole-Triazole-Benzimidazole Hybrids ()
Compounds such as 9a–9e in feature a thiazole-triazole-benzimidazole scaffold. For example:
- 9a: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide. Key Differences:
- The target compound replaces the triazole and benzimidazole moieties with pyridazine and imidazole-phenyl groups.
- The sulfur linkage in the target compound (thioacetamido) contrasts with the oxygen-based phenoxymethyl bridge in 9a–9e.
Pyrazole-Based Analogs ( and )
- Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate ():
- Substitutes pyridazine with a pyrazole ring.
- Features halogenated aryl groups (Cl, F) instead of imidazole-phenyl.
- 5-[4-(1H-Imidazol-1-yl)phenyl]-1-phenyl-1H-pyrazole ():
Substituent and Functional Group Analysis
Fluorinated Derivatives ()
The patent in describes compounds like 2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester (LC/MS m/z 609.5). Key Differences:
- Fluorine and trifluoromethyl groups enhance electronegativity and metabolic stability.
- The target compound lacks these substituents, which may reduce its binding affinity to hydrophobic enzyme pockets.
Implications : Fluorinated analogs often show improved pharmacokinetics but may face synthesis challenges due to steric and electronic effects .
Imidazole-Phenyl Motif ()
Compounds like 5-[4-(1H-imidazol-1-yl)phenyl]-2H-tetrazole () share the imidazole-phenyl group but incorporate tetrazole instead of pyridazine. The pyridazine in the target compound may offer alternative hydrogen-bonding opportunities .
Comparative Data Table
Research Implications and Limitations
- Synthetic Accessibility : The target compound’s thioether and pyridazine groups may require specialized reagents (e.g., thiourea derivatives) compared to oxygen-linked or pyrazole-based analogs .
- Biological Potential: While imidazole and thiazole moieties are common in kinase inhibitors (e.g., dasatinib), the lack of fluorinated substituents in the target compound may limit its potency against specific targets like EGFR or VEGFR .
- Data Gaps: No direct cytotoxicity, IC50, or solubility data are available for the target compound, necessitating further experimental validation.
Q & A
Q. How can researchers integrate high-throughput screening (HTS) with mechanistic studies?
- Answer : A tiered workflow:
Primary HTS : 384-well plate assays (10 µM compound concentration) .
Secondary validation : Dose-response curves (0.1–100 µM) and counter-screens (e.g., cytotoxicity) .
Mechanistic profiling : Western blotting (e.g., apoptosis markers) or transcriptomics (RNA-seq) .
Tables for Quick Reference
Q. Table 1. Key Synthetic Parameters
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Thioacetamide formation | CS, KCO | DMF, 60°C, 12 h | 65–70% |
| Cyclization | HATU, DIPEA | CHCl, RT, 4 h | 80–85% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
